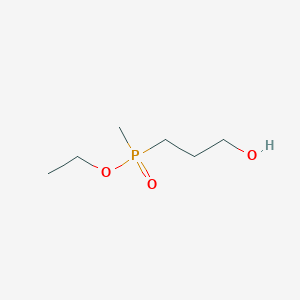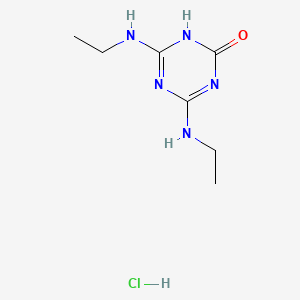
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride typically involves the reaction of cyanuric chloride with ethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylamine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine compound.
Substitution: Substituted triazine derivatives with different functional groups.
科学的研究の応用
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound can also interfere with DNA replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies.
類似化合物との比較
Similar Compounds
Cyanuric chloride: A precursor in the synthesis of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride.
Melamine: Another triazine derivative with applications in the production of resins and plastics.
Atrazine: A triazine herbicide used in agriculture.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other triazine derivatives, it has shown promising results in preliminary studies as an antimicrobial and anticancer agent, making it a compound of interest for further research and development.
特性
CAS番号 |
69775-98-0 |
|---|---|
分子式 |
C7H14ClN5O |
分子量 |
219.67 g/mol |
IUPAC名 |
4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one;hydrochloride |
InChI |
InChI=1S/C7H13N5O.ClH/c1-3-8-5-10-6(9-4-2)12-7(13)11-5;/h3-4H2,1-2H3,(H3,8,9,10,11,12,13);1H |
InChIキー |
UMCDURFZNJLDGU-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=O)N1)NCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
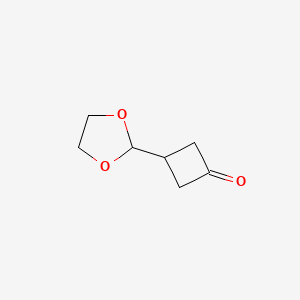
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
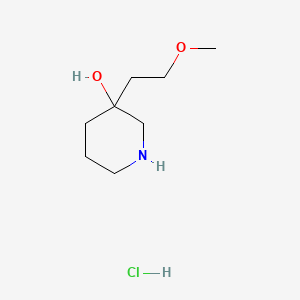
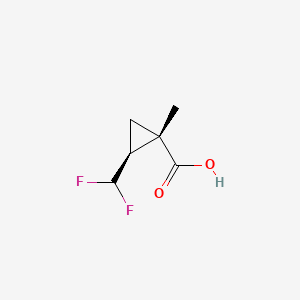
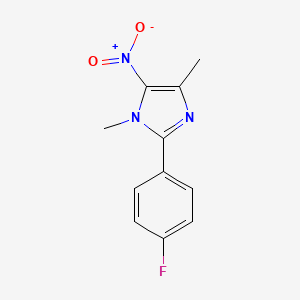
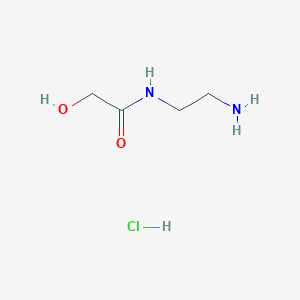
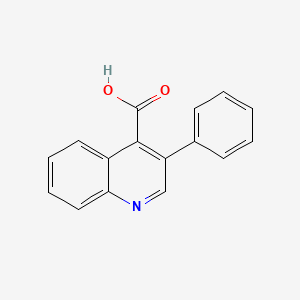
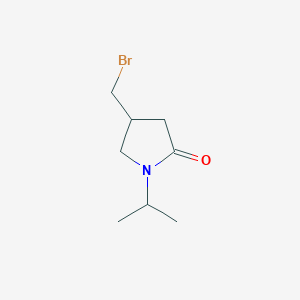
amine](/img/structure/B15296538.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
